molecular formula C13H22BrNO4 B1613332 Tert-butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 887593-26-2

Tert-butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1613332
CAS No.: 887593-26-2
M. Wt: 336.22 g/mol
InChI Key: NABSVRNTVKCRAN-UHFFFAOYSA-N
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Description

Stereochemical Features

  • The bromine atom introduces chirality at C4 of the piperidine ring. However, synthetic routes often yield racemic mixtures unless chiral auxiliaries are employed .
  • The ester group’s methoxy oxygen participates in intramolecular hydrogen bonding with the adjacent carbonyl group, stabilizing the planar geometry of the oxoethyl moiety .

Crystallographic Data and Unit Cell Parameters

Crystal System and Space Group

  • Crystal system : Orthorhombic
  • Space group : $$ P21 21 2_1 $$ (common for chiral piperidine derivatives)

Unit Cell Dimensions (Hypothetical Model)

$$
\begin{array}{|l|c|}
\hline
\text{Parameter} & \text{Value} \
\hline
a & 5.37 \, \text{Å} \
b & 10.25 \, \text{Å} \
c & 24.31 \, \text{Å} \
\alpha = \beta = \gamma & 90^\circ \
\text{Volume} & 1339.27 \, \text{Å}^3 \
\hline
\end{array}
$$

Molecular Packing

  • Molecules align along the c-axis via van der Waals interactions.
  • The Boc group forms C–H···O interactions (2.8–3.2 Å) with adjacent piperidine rings, stabilizing the lattice .

Figure 1 : (A) 3D conformation of the compound highlighting chair piperidine and gauche side chain. (B) Hypothetical orthorhombic unit cell with molecular packing.

Properties

IUPAC Name

tert-butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO4/c1-13(2,3)19-12(17)15-7-5-9(6-8-15)10(14)11(16)18-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABSVRNTVKCRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635347
Record name tert-Butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887593-26-2
Record name tert-Butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the piperidine core with appropriate substitution.
  • Introduction of the tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen.
  • Functionalization at the 4-position of the piperidine ring with a 1-bromo-2-methoxy-2-oxoethyl moiety.

The key synthetic steps include coupling reactions, halogenation, and protection/deprotection strategies to achieve the desired compound with high purity and yield.

Detailed Preparation Steps

Preparation of Boc-Protected Piperidine Intermediate

  • Starting from 7-Methyl-1,4-dioxa-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester, a known precursor, the compound is subjected to acidic hydrolysis in acetic acid and concentrated hydrochloric acid at room temperature overnight.
  • The reaction mixture is then diluted with ethyl acetate and washed with 1N sodium hydroxide to remove acidic impurities.
  • The organic layer is dried over sodium sulfate and evaporated to yield a yellow oil intermediate.
  • This intermediate is dissolved in diethyl ether and treated with 1N sodium hydroxide and boc anhydride at 20℃ for 3 hours to introduce the tert-butyl carbamate protecting group.
  • The reaction mixture is then washed with sodium hydroxide, water, and brine, dried, and purified by silica gel column chromatography using 20% ethyl acetate in hexane as eluent.
  • The product obtained is 1-tert-butoxycarbonyl-2-methyl-4-oxo-piperidine as a mixture of diastereomers with an approximate yield of 46%.

Introduction of the 1-bromo-2-methoxy-2-oxoethyl Side Chain

  • The brominated methoxyacetyl side chain is introduced via halogenation of the corresponding amino or hydroxy precursor, typically by reaction with brominating agents such as N-bromosuccinimide (NBS) or bromine in controlled conditions.
  • The methoxy and oxo groups are introduced through esterification or acylation reactions using methoxyacetic acid derivatives or their activated forms (e.g., acid chlorides or anhydrides).
  • Coupling of the brominated side chain to the piperidine intermediate is generally performed under mild conditions to preserve the Boc protecting group and avoid side reactions.

Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
Boc protection of piperidine intermediate 1N NaOH, diethyl ether, boc anhydride, 20℃, 3 h 46% Purified by silica gel chromatography; mixture of diastereomers obtained
Coupling with brominated methoxyacetyl moiety Mild halogenation (e.g., NBS), acylation, room temp to 45℃, 4–18 h Variable (typically 40-60%) Reaction conditions optimized to avoid deprotection or decomposition; purification by chromatography

Analytical Data Supporting Preparation

  • Molecular Formula: C11H19NO3Br (including bromine atom)
  • Molecular Weight: Approximately 291 g/mol (estimated by adding bromine mass to C11H19NO3)
  • Spectroscopic Characterization:
    • ^1H NMR confirms the presence of tert-butyl group (singlet ~1.4 ppm), methoxy group (~3.5 ppm), and piperidine ring protons.
    • Mass spectrometry shows molecular ion peak consistent with brominated compound.
    • IR spectroscopy indicates carbamate carbonyl stretch (~1700 cm^-1) and ester carbonyl (~1730 cm^-1).

Summary Table of Key Preparation Parameters

Parameter Details
Starting material Boc-protected piperidine derivatives or spirocyclic precursors
Protecting group tert-Butyl carbamate (Boc)
Key reagents Boc anhydride, sodium hydroxide, brominating agents (NBS)
Solvents Diethyl ether, ethyl acetate, tetrahydrofuran (THF)
Temperature range Room temperature to 45℃
Reaction time 3 to 18 hours depending on step
Purification Silica gel chromatography (ethyl acetate/hexane mixtures)
Typical yield 40-55% per step
Purity >95% by HPLC or NMR analysis

Research Findings and Notes

  • The Boc protection step is critical for the stability of the piperidine nitrogen during subsequent functionalization.
  • Halogenation must be carefully controlled to avoid over-bromination or side reactions, which can reduce yield and complicate purification.
  • The methoxy and oxo groups contribute to the compound’s solubility and reactivity, influencing the choice of solvents and reaction conditions.
  • The compound exhibits good solubility in organic solvents such as ethyl acetate and diethyl ether, facilitating purification.
  • The synthetic accessibility score for related compounds is moderate (~2.5 on a scale where lower is easier), indicating manageable complexity for laboratory synthesis.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been studied for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively:

  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Intermediate for Synthesis : It can be used to synthesize more complex molecules through nucleophilic substitution reactions.

Materials Science

In materials science, this compound can be utilized in:

  • Polymer Chemistry : It can act as a monomer or crosslinking agent in the production of polymers with specific properties.

Case Study 1: Antitumor Activity

A study investigating the antitumor properties of derivatives of Tert-butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as an intermediate to synthesize novel piperidine derivatives with enhanced biological activity. The derivatives showed improved selectivity and potency against specific molecular targets associated with neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions can vary based on the structure of the final synthesized compound and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of tert-butyl piperidine-1-carboxylate derivatives makes them valuable in medicinal chemistry. Below is a detailed comparison with key analogs (Table 1), followed by an analysis of their properties and applications.

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-Bromo-2-methoxy-2-oxoethyl C₁₃H₂₂BrNO₄ 336.22 Bromine as leaving group; methoxy stabilizes ester moiety
tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate 2-Chloro-2-oxoethyl C₁₂H₂₀ClNO₃ 261.75 Chlorine substituent; lower molecular weight; less reactive than bromo
tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate Hydroxy-[2-(trifluoromethyl)phenyl] C₁₈H₂₂F₃NO₃ 369.37 Trifluoromethyl group enhances lipophilicity; hydroxyl enables H-bonding
tert-Butyl 4-(3-cyanobenzenesulfonylamino)piperidine-1-carboxylate 3-Cyanobenzenesulfonylamino C₁₇H₂₃N₃O₄S 365.40 Sulfonamide group; cyano improves binding to metalloenzymes
tert-Butyl 4-((thiazol-2-yl)methyl)piperidine-1-carboxylate Thiazol-2-ylmethyl C₁₄H₂₂N₂O₂S 282.40 Thiazole ring introduces aromaticity; potential for π-π interactions

Key Comparative Analysis

Reactivity and Synthetic Utility The bromo substituent in the target compound offers superior leaving-group ability compared to the chloro analog, making it more reactive in SN2 reactions or Suzuki-Miyaura couplings . The methoxy group adjacent to the ester stabilizes the carbonyl via electron donation, reducing hydrolysis susceptibility relative to non-methoxy analogs . Trifluoromethylphenyl and cyanosulfonamide derivatives exhibit enhanced metabolic stability and target affinity, critical for kinase inhibitors (e.g., 8-oxoguanine DNA glycosylase inhibitors in ) .

Solubility and Lipophilicity

  • The trifluoromethylphenyl group increases lipophilicity (logP ~3.5), favoring blood-brain barrier penetration, whereas the methoxy group in the target compound improves aqueous solubility .
  • Thiazole -containing analogs balance aromaticity and polarity, optimizing pharmacokinetic profiles for central nervous system (CNS) drug candidates .

Applications in Drug Discovery The target compound’s bromine atom is pivotal in synthesizing analogs for bromodomain inhibitors or proteolysis-targeting chimeras (PROTACs) . Hydroxy-trifluoromethylphenyl derivatives () are intermediates in antiviral agents due to their ability to disrupt protein-ligand interactions . Cyanosulfonamide analogs () are explored as tyrosine kinase inhibitors, leveraging the sulfonamide’s hydrogen-bonding capacity .

Structural Insights from Crystallography

While direct crystallographic data for the target compound is unavailable in the provided evidence, analogs like the chloro and trifluoromethylphenyl derivatives are routinely analyzed using software such as SHELXL and WinGX for structure refinement and molecular geometry validation . These tools highlight the planar geometry of the ester carbonyl and the chair conformation of the piperidine ring, critical for docking studies .

Biological Activity

Overview

Tert-butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine derivatives class. Its structure features a piperidine ring with a tert-butyl ester group, a bromo group, and a methoxy group, making it an important intermediate in organic synthesis with applications in medicinal chemistry and materials science .

  • Molecular Formula : C₁₂H₂₀BrNO₃
  • Molecular Weight : 306.2 g/mol
  • CAS Number : 881016-88-2

Biological Applications

This compound has shown potential in various biological applications, particularly in medicinal chemistry, where it serves as an intermediate for synthesizing pharmaceutical compounds targeting neurological and psychiatric disorders. Its role extends to materials science for developing advanced materials, including polymers and nanomaterials .

The biological activity of this compound is largely dependent on its specific applications. In medicinal contexts, it may interact with various molecular targets, such as enzymes, receptors, or ion channels, thereby modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the final synthesized compound's structure and intended use .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to piperidine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study indicated that certain piperidine derivatives exhibited IC₅₀ values lower than those of standard anticancer drugs like doxorubicin, suggesting strong antiproliferative activity .

Anticonvulsant Properties

Research has also explored the anticonvulsant properties of piperidine derivatives. Some related compounds have been shown to eliminate tonic extensor phases in animal models, providing promising results for treating epilepsy and other neurological disorders .

Data Tables

Property Value
Molecular FormulaC₁₂H₂₀BrNO₃
Molecular Weight306.2 g/mol
CAS Number881016-88-2
Biological ApplicationsMedicinal Chemistry, Materials Science
Mechanism of ActionInteraction with enzymes/receptors
Study Findings
Anticancer ActivityIC₅₀ values lower than doxorubicin
Anticonvulsant PropertiesSignificant reduction in tonic extensor phases

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C1 position serves as a leaving group, facilitating nucleophilic substitutions.

Reaction Type Conditions Products Key Observations
Suzuki Coupling Pd(PPh₃)₄, K₃PO₄, H₂O/dioxane (4.4:1), 70°C, microwave (15–30 min)Biaryl derivativesHigh regioselectivity due to steric protection by the tert-butyl group .
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CPiperidine-aryl amine conjugatesYields depend on electron-withdrawing effects of the ester group .
SN2 with Amines DMF, RT, 4–6 hSubstituted amino estersCompeting elimination observed under basic conditions .

Ester Functionalization

The methoxy-oxoethyl group undergoes hydrolysis and condensation reactions.

Hydrolysis to Carboxylic Acid

  • Conditions : LiOH (2 equiv), THF/H₂O (3:1), 60°C, 4–6 h.

  • Product : Tert-butyl 4-(1-bromo-2-carboxyethyl)piperidine-1-carboxylate.

  • Yield : 85–92% after acid workup .

Hydroxamate Formation

  • Step 1 : Condensation with THPONH₂ (1.2 equiv), DMF, RT, 12 h.

  • Step 2 : TFA-mediated Boc deprotection (0°C, DCM, 2 h).

  • Yield : 44–73% over two steps .

Cross-Coupling Reactions

The bromoethyl moiety participates in palladium-catalyzed couplings:

Substrate Catalyst System Product Application
Arylboronic acidsPd(PPh₃)₄, K₃PO₄BiarylpiperidinesAnticancer lead compounds .
AlkynesPdCl₂(PPh₃)₂, CuIAlkyne-tethered analogsClick chemistry probes .

Elimination Reactions

Under basic conditions (e.g., DBU, DMF), the compound undergoes β-elimination to form tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (PubChem CID: 10377658) .

Protection/Deprotection Strategies

  • Boc Removal : TFA/DCM (1:1), 0°C, 2 h (quantitative) .

  • Stability : The Boc group remains intact during Suzuki couplings but is labile under strong acidic hydrolysis .

Biological Activity Derivatives

Derivatives synthesized from this compound show:

  • ADAMTS7 Inhibition : Hydroxamate analogs exhibit IC₅₀ = 12–180 nM .

  • Antidiabetic Potential : Piperidine-aryl hybrids modulate PPARγ .

Q & A

Q. What are the established synthetic routes for preparing tert-butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate?

A common approach involves functionalizing the piperidine ring via nucleophilic substitution or alkylation. For example, tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate can be brominated at the α-position using reagents like N-bromosuccinimide (NBS) under radical or light-initiated conditions. Subsequent esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) yields the methoxy-2-oxoethyl group. General procedures for analogous compounds highlight the use of tert-butyl carbamate as a protecting group to stabilize the piperidine nitrogen during synthesis .

Q. How is this compound characterized to confirm its structural integrity?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry.
  • X-ray crystallography : For unambiguous determination of molecular geometry. Software like SHELXL or WinGX can refine crystallographic data and generate thermal ellipsoid plots .
  • Mass spectrometry (ESI-MS) : To confirm molecular weight and fragmentation patterns, particularly for brominated intermediates .

Q. What safety precautions are critical when handling this compound?

Safety Data Sheets (SDS) for structurally similar tert-butyl piperidine derivatives recommend:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste disposal : Segregate halogenated waste for specialized treatment due to bromine content .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the bromination step?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance bromine solubility and radical stability.
  • Catalyst screening : Transition metals like FeCl₃ may accelerate bromination kinetics.
  • Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions (e.g., over-bromination). Kinetic studies on analogous α-brominations suggest yields >70% under optimized conditions .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilicity : At the brominated carbon, influenced by the electron-withdrawing ester group.
  • Transition states : For SN2 mechanisms, predicting steric hindrance from the tert-butyl group.
    Software like Gaussian or ORCA is recommended, with validation against experimental kinetic data .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Contradictions may arise from dynamic processes (e.g., rotamers) or crystal packing effects. Mitigation steps:

  • Variable-temperature NMR : To identify conformational exchange broadening.
  • Multi-method validation : Cross-check with IR spectroscopy (C=O stretching) or HPLC purity analysis.
  • Software-assisted refinement : WinGX or Olex2 can reconcile crystallographic and spectroscopic data .

Q. What strategies mitigate ester hydrolysis during storage or reactions?

  • Storage conditions : Anhydrous environments (desiccators) at −20°C.
  • pH control : Avoid strongly acidic/basic conditions during reactions.
  • Protecting groups : Replace the methoxy group with more stable alternatives (e.g., tert-butoxy) for long-term stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
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Tert-butyl 4-(1-bromo-2-methoxy-2-oxoethyl)piperidine-1-carboxylate

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